4-Phenyl-2-imidazolidinone
Overview
Description
4-Phenyl-2-imidazolidinone is a chemical compound that is part of the imidazolidinone class, which is significant in organic synthesis and medicinal chemistry. This compound and its derivatives have been studied for various applications, including their potential as prodrugs, cytotoxic agents, and antipsychotic agents due to their structural motifs and pharmacophoric properties .
Synthesis Analysis
The synthesis of 4-imidazolidinones can be achieved through different methods. One approach involves the hydrolysis of imidazolidinyl peptides, which can be derived from acetone and dipeptides, to form 4-imidazolidinones as potential prodrug forms for the α-aminoamide moiety in peptides . Another method includes the synthesis of 4-imidazolidinones from diamides and ethynyl benziodoxolones via double Michael addition, showcasing the versatility of hypervalent alkynyl iodine compounds in the formation of these heterocycles .
Molecular Structure Analysis
The molecular structure of 4-phenyl-2-imidazolidinone derivatives has been analyzed through various techniques, including X-ray crystallography. The crystal structure of a sterically congested 4-phenyl-2-imidazolidinone derivative revealed the conformation of the substituents and the occurrence of intermolecular π-π and CH-π interactions, which are crucial for the stability and reactivity of these compounds . Similarly, the crystal structure of 5-phenyl-2-thioxo-4-imidazolidinone provided insights into the orientation of the phenyl ring and the formation of hydrogen bonds in the solid state .
Chemical Reactions Analysis
4-Phenyl-2-imidazolidinone and its derivatives participate in various chemical reactions. For instance, the hydrolysis kinetics of imidazolidinyl peptides to form 4-imidazolidinones have been studied, showing complete hydrolysis in a specific pH range and temperature, with the stability of the derivatives being influenced by the steric properties of the C-terminal amino acid residue . Additionally, the reactivity of 4-imidazolidinones in the formation of imidazo[1,2-a]pyridin-2-one derivatives under microwave irradiation has been demonstrated, indicating the potential for creating diverse heterocyclic structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-phenyl-2-imidazolidinone derivatives are influenced by their molecular structure. These compounds exhibit varying degrees of lipophilicity and base strength, which are important for their potential as drug delivery systems . The planarity of the imidazolidinone ring and the presence of specific substituents, such as the sulfonylimidazolidinone motif, have been found to be crucial for their cytotoxic activity against various cancer cell lines . The stereochemistry at the 4-position of these compounds is also a key factor in determining their biological activities .
Scientific Research Applications
Cytotoxicity and Cancer Research
4-Phenyl-2-imidazolidinone and its derivatives have been extensively studied for their cytotoxic properties and potential applications in cancer research. For instance, the importance of the sulfonylimidazolidinone motif in these compounds for their cytotoxic activity has been highlighted. The planarity of the imidazolidinone ring, especially in the sulfonylurea moiety, appears crucial for their activity against various cancer cell lines, including lung, colon, ovarian, leukemic, and adenocarcinoma cells (Kim, Lee, Kim, & Jung, 2003).
Role in Antineoplastic Agents
The role of the imidazolidinone motif in antineoplastic 4-phenyl-1-arylsulfonylimidazolidinones has been evaluated, with findings suggesting that this motif contributes significantly to their cytotoxicity. The structure-activity relationship indicates that the imidazolidinone ring plays an essential role beyond mere conformational contributions, making it a critical structural motif in these compounds (Jung, Park, Lee, & Whang, 2001).
Enzyme Inhibition
Research has also explored the potential of arenesulfonyl-2-imidazolidinones as inhibitors of carbonic anhydrase, a key enzyme in pH regulation. These compounds have shown micromolar inhibition constants against human isoforms of the enzyme, suggesting their efficacy as enzyme inhibitors (Abdel-Aziz, El-Azab, Ekinci, Şentürk, & Supuran, 2015).
Antibacterial and Antifungal Activities
A series of new 5-imino-4-thioxo-2-imidazolidinone derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. Many of these compounds exhibited significant activities against various microbial strains, highlighting their potential in antimicrobial applications (Ammar et al., 2016).
Stereochemical Requirements in Cytotoxicity
Studies on the stereochemical requirements at the 4-position of 4-phenyl-1-arylsulfonylimidazolidinones for cytotoxicity have been conducted. The findings suggest that the phenyl moiety without substituents directly attached to the imidazolidinone ring is an essential pharmacophore for cytotoxic activity (Jung, Kwak, Kim, Lee, & Lee, 2000).
Crystal Structure Analysis
The crystal structure of variants such as 5-phenyl-2-thioxo-4-imidazolidinone has been determined, providing insights into their molecular configuration and interactions. This research helps in understanding the structural basis for their biological activity (Ogawa, Kitoh, Ichitani, Kuwae, Hanai, & Kunimoto, 2007).
properties
IUPAC Name |
4-phenylimidazolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c12-9-10-6-8(11-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFKIYIBJKBDTBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)N1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00314119 | |
Record name | 4-PHENYL-2-IMIDAZOLIDINONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00314119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenyl-2-imidazolidinone | |
CAS RN |
27129-49-3 | |
Record name | 4-Phenyl-2-imidazolidinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027129493 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 27129-49-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=280722 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-PHENYL-2-IMIDAZOLIDINONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00314119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-phenylimidazolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-PHENYL-2-IMIDAZOLIDINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A598HL2HAR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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